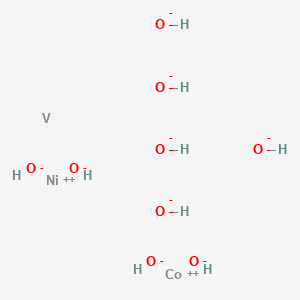
cobalt(2+);nickel(2+);vanadium;nonahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);nickel(2+);vanadium;nonahydroxide is a ternary layered double hydroxide (LDH) compound that incorporates cobalt, nickel, and vanadium ions within its structure. This compound is known for its unique electrochemical properties and has garnered significant interest in various fields, including catalysis, energy storage, and environmental remediation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);nickel(2+);vanadium;nonahydroxide typically involves a hydrothermal method. In this process, cobalt, nickel, and vanadium salts are dissolved in water, and the pH is adjusted using a base such as sodium hydroxide. The solution is then subjected to hydrothermal treatment at elevated temperatures and pressures, resulting in the formation of the layered double hydroxide structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);nickel(2+);vanadium;nonahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple metal ions, which can participate in redox processes and facilitate electron transfer .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace hydroxide ions in the structure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal oxides, while reduction can yield lower oxidation state species .
Scientific Research Applications
Cobalt(2+);nickel(2+);vanadium;nonahydroxide has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Cobalt(2+);nickel(2+);vanadium;nonahydroxide can be compared with other similar compounds, such as:
Nickel-cobalt layered double hydroxides: These compounds also exhibit excellent electrochemical properties but may lack the additional catalytic activity provided by vanadium.
Vanadium-doped nickel-cobalt layered double hydroxides: These compounds are similar in structure and composition but may have different electrochemical and catalytic properties depending on the doping level
The uniqueness of this compound lies in its combination of three metal ions, which provides a synergistic effect, enhancing its overall performance in various applications .
Properties
CAS No. |
919285-68-0 |
|---|---|
Molecular Formula |
CoH9NiO9V-5 |
Molecular Weight |
321.63 g/mol |
IUPAC Name |
cobalt(2+);nickel(2+);vanadium;nonahydroxide |
InChI |
InChI=1S/Co.Ni.9H2O.V/h;;9*1H2;/q2*+2;;;;;;;;;;/p-9 |
InChI Key |
LLZBZQXDLMYLEC-UHFFFAOYSA-E |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[V].[Co+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
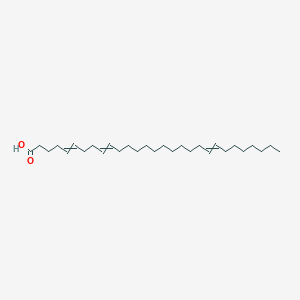
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
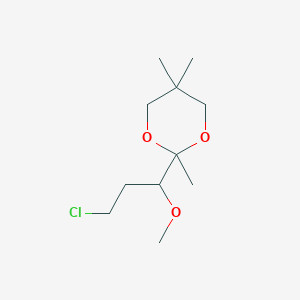
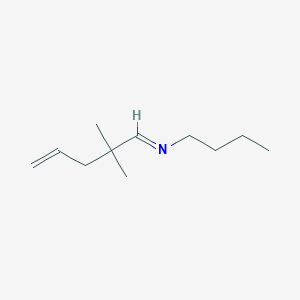
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
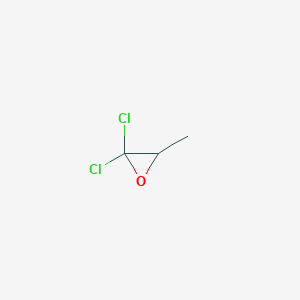
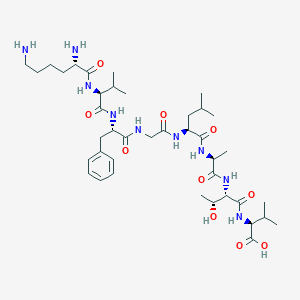
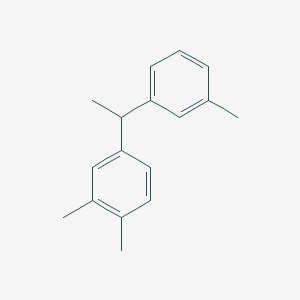
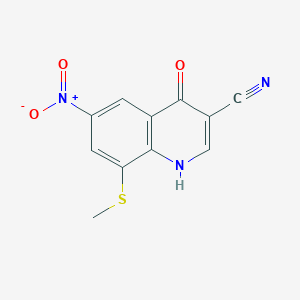
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
